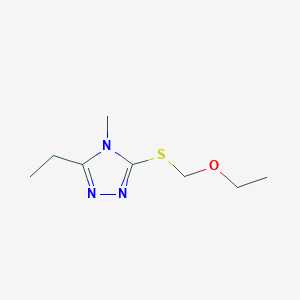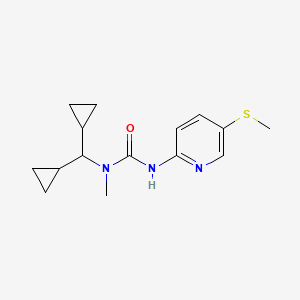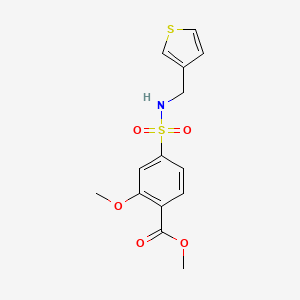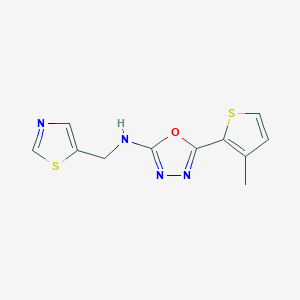
3-(Ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with ethoxymethylsulfanyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-ethyl-1,2,4-triazole-3-thiol with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethoxymethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethoxymethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(Ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.
Mechanism of Action
The mechanism of action of 3-(Ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The ethoxymethylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The triazole ring can also participate in hydrogen bonding and other interactions with molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-ethyl-1,2,4-triazole: Lacks the ethoxymethylsulfanyl group, resulting in different chemical and biological properties.
3-(Methylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole: Similar structure but with a methylsulfanyl group instead of ethoxymethylsulfanyl.
3-(Ethoxymethylsulfanyl)-4-methyl-1,2,4-triazole: Similar structure but without the ethyl group.
Uniqueness
3-(Ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole is unique due to the presence of the ethoxymethylsulfanyl group, which can enhance its solubility, reactivity, and biological activity compared to similar compounds. The combination of substituents on the triazole ring provides a distinct set of chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-4-7-9-10-8(11(7)3)13-6-12-5-2/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTQHCHQBVIFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)SCOCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4aR,7aS)-1-(5-bromo-6-methylpyridin-2-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625033.png)
![(4aR,7aS)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625037.png)
![1-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-4-ethylpiperidin-4-ol](/img/structure/B6625039.png)



![2-[Methyl(3-phenylmethoxypropyl)amino]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6625087.png)
![(1R,2R)-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625092.png)
![5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide](/img/structure/B6625096.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625104.png)

![N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide](/img/structure/B6625123.png)
![1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
